molecular formula C15H17NO2 B14309380 Propyl methyl(naphthalen-1-yl)carbamate CAS No. 114090-34-5

Propyl methyl(naphthalen-1-yl)carbamate

Cat. No.: B14309380
CAS No.: 114090-34-5
M. Wt: 243.30 g/mol
InChI Key: LRLVCIYUHGMNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl methyl(naphthalen-1-yl)carbamate is an organic compound with the molecular formula C15H17NO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a propyl group, and the nitrogen atom is substituted with a methyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of propyl methyl(naphthalen-1-yl)carbamate typically begins with naphthalen-1-amine, propyl chloroformate, and methyl isocyanate.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Propyl methyl(naphthalen-1-yl)carbamate can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, propyl methyl(naphthalen-1-yl)carbamate is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with carbamate groups. It can also serve as a model compound for studying the metabolism and toxicity of carbamates in living organisms.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which propyl methyl(naphthalen-1-yl)carbamate exerts its effects involves the interaction of its carbamate group with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as acetylcholinesterase by carbamylating the active site, leading to the accumulation of acetylcholine and subsequent physiological effects. The naphthalene ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl N-methylcarbamate: Similar structure but lacks the propyl group.

    Phenyl N-methylcarbamate: Contains a phenyl ring instead of a naphthalene ring.

    Ethyl methyl(naphthalen-1-yl)carbamate: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

Propyl methyl(naphthalen-1-yl)carbamate is unique due to the presence of both a propyl group and a naphthalene ring, which confer distinct chemical and physical properties. The propyl group increases the compound’s hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic protein pockets. The naphthalene ring provides a rigid, planar structure that can participate in π-π interactions, making it useful in the design of molecules with specific binding properties.

Properties

CAS No.

114090-34-5

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

propyl N-methyl-N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H17NO2/c1-3-11-18-15(17)16(2)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3,11H2,1-2H3

InChI Key

LRLVCIYUHGMNQP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)N(C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.